
3-(3-Chloro-4-methylanilino)-1-(4-chlorophenyl)-1-propanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-Chloro-4-methylanilino)-1-(4-chlorophenyl)-1-propanone, commonly known as CMP-4-chloroaniline, is an organic compound that has been studied for its potential applications in the scientific and medical fields. CMP-4-chloroaniline is a versatile compound that has been used in the synthesis of a variety of organic molecules, including drugs and polymers. In addition, the compound has been studied for its potential use in the treatment of certain diseases, such as cancer and neurological disorders.
科学研究应用
CMP-4-chloroaniline has been studied for its potential applications in the scientific and medical fields. The compound has been used in the synthesis of a variety of organic molecules, including drugs and polymers. In addition, the compound has been studied for its potential use in the treatment of certain diseases, such as cancer and neurological disorders. CMP-4-chloroaniline has also been used to study the effects of certain drugs on the human body, as well as the effects of certain environmental toxins.
作用机制
The exact mechanism of action of CMP-4-chloroaniline is not yet fully understood. However, it is believed that the compound binds to certain receptors in the body, which then leads to the activation of certain biochemical pathways. The exact pathways that are activated depend on the specific application of the compound. For example, when used in the treatment of cancer, CMP-4-chloroaniline may activate pathways that lead to the death of cancer cells.
Biochemical and Physiological Effects
CMP-4-chloroaniline is believed to have a variety of biochemical and physiological effects. For example, the compound has been studied for its potential to inhibit the growth of certain types of cancer cells. In addition, CMP-4-chloroaniline has been studied for its potential to reduce inflammation and pain, as well as its potential to improve cognitive function.
实验室实验的优点和局限性
The use of CMP-4-chloroaniline in lab experiments has a number of advantages. The compound is relatively easy to synthesize and is relatively stable, making it ideal for use in a variety of applications. In addition, the compound is relatively non-toxic, making it safe for use in laboratory experiments. However, the compound is relatively expensive, making it difficult to use in large-scale experiments.
未来方向
There are a number of potential future directions for CMP-4-chloroaniline research. For example, further research could be done to better understand the compound's mechanism of action and its potential applications in the treatment of various diseases. In addition, further research could be done to explore the compound's potential use in the synthesis of other organic molecules and its potential use in the development of new drugs. Finally, further research could be done to explore the compound's potential use in the treatment of neurological disorders.
合成方法
CMP-4-chloroaniline is synthesized by combining 3-chloro-4-methylaniline with 4-chlorophenyl-1-propanone in a reaction catalyzed by sulfuric acid. The reaction yields the desired compound in a yield of approximately 90%. The reaction is conducted at room temperature and is relatively simple, making it an attractive method for synthesizing CMP-4-chloroaniline.
属性
IUPAC Name |
3-(3-chloro-4-methylanilino)-1-(4-chlorophenyl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2NO/c1-11-2-7-14(10-15(11)18)19-9-8-16(20)12-3-5-13(17)6-4-12/h2-7,10,19H,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWVDGIJJEKCHOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NCCC(=O)C2=CC=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
477334-01-3 |
Source


|
| Record name | 3-(3-CHLORO-4-METHYLANILINO)-1-(4-CHLOROPHENYL)-1-PROPANONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

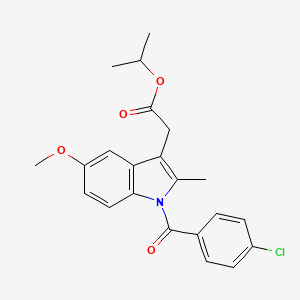
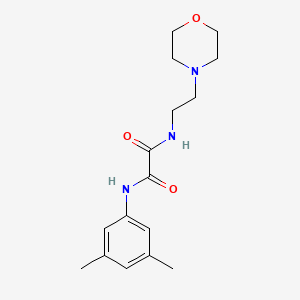
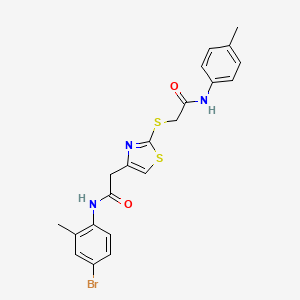
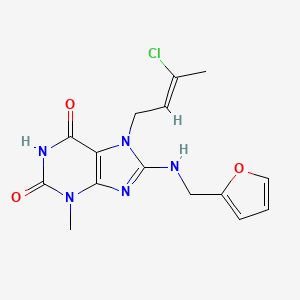
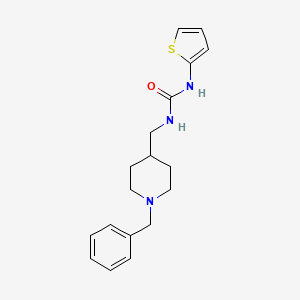
![(3-Methyl-2-oxabicyclo[2.2.1]heptan-1-yl)methanamine;hydrochloride](/img/structure/B2884131.png)
![N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]naphthalene-1-carboxamide](/img/structure/B2884132.png)
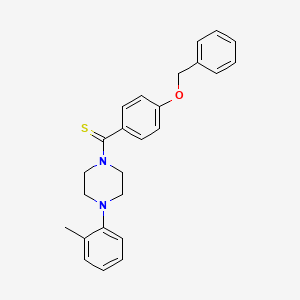
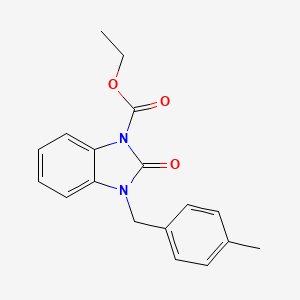
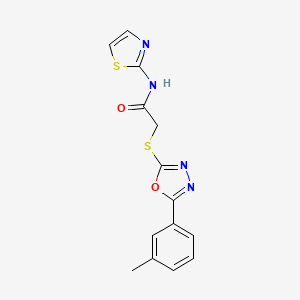
![6-Isopropyl-2-(3-(methylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2884142.png)


![(Z)-2-Cyano-N-(2-methylphenyl)-3-[4-(N-phenylanilino)phenyl]prop-2-enamide](/img/structure/B2884145.png)